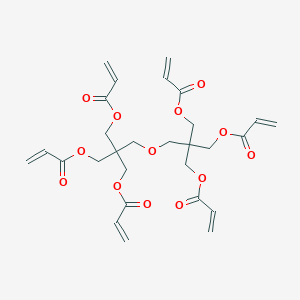

Dipentaerythritol hexaacrylate

Description

Properties

IUPAC Name |

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIAGWXWVAHQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67653-78-5 | |

| Record name | DPHA homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60865495 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29570-58-9 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Dipentaerythritol Hexaacrylate (DPHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol (B87275) hexaacrylate (DPHA) is a multifunctional acrylate (B77674) monomer prized for its high reactivity, excellent crosslinking density, and the resulting performance characteristics it imparts to cured polymers. This technical guide provides a comprehensive overview of the core chemical properties of DPHA, offering detailed experimental protocols for their determination and presenting quantitative data in a clear, accessible format. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials, including coatings, inks, adhesives, and photopolymer resins.

Core Chemical and Physical Properties of DPHA

Dipentaerythritol hexaacrylate is a viscous, transparent liquid under standard conditions. Its key properties are summarized in the tables below. These values represent typical ranges and may vary depending on the specific grade and purity of the material.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DPHA |

| CAS Number | 29570-58-9 |

| Molecular Formula | C₂₈H₃₄O₁₃[1] |

| Molecular Weight | 578.56 g/mol [1] |

| Appearance | Transparent liquid[2] |

| Color (APHA) | ≤150[2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Density | 1.155 - 1.184 g/cm³ at 25°C[4] |

| Viscosity | 3000 - 7000 cps at 25°C[2][3][5] |

| Refractive Index | 1.487 - 1.494 at 20-25°C[2][5] |

| Boiling Point | 640.7 °C at 760 mmHg |

| Flash Point | 266.2 °C |

| Surface Tension | 42 - 44 dynes/cm[2][3][5] |

| Glass Transition Temperature (Tg) | 54 - 90 °C[2][3][5] |

Table 3: Reactivity and Formulation Properties of this compound

| Property | Value / Description |

| Functionality | 6 (Hexafunctional)[3] |

| Acid Value | ≤1.0 mg KOH/g[2][3] |

| Moisture Content | ≤0.2%[2][3] |

| Polymerization Inhibitor | Typically ≤500 ppm MEHQ (monomethyl ether hydroquinone)[2][3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and toluene.[6] |

| Reactivity | High reactivity, fast curing speed.[2][5] |

| Chemical Resistance | Good[5][7] |

| Hardness and Abrasion Resistance | High[5][7] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key chemical properties of this compound.

Determination of Viscosity (Rotational Viscometer Method - based on ASTM D2196)

This method determines the apparent viscosity of non-Newtonian materials.

-

Apparatus:

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

-

Temperature-controlled water bath (25 ± 0.1 °C).

-

Griffin beaker (600 mL).

-

-

Procedure:

-

Equilibrate the DPHA sample to 25 °C in the water bath.

-

Place the sample in the Griffin beaker.

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.

-

Immerse the spindle into the sample to the marked depth.

-

Allow the spindle to rotate for a specified time (e.g., 60 seconds) to achieve a stable reading.

-

Record the torque reading and the rotational speed.

-

-

Calculation: The apparent viscosity (η) in centipoise (cP) is calculated using the following formula: η = (Torque Reading / 100) * Spindle Factor The spindle factor is provided by the instrument manufacturer for each spindle and speed combination.

Determination of Density (Pycnometer Method - based on ISO 1675)

This method is used to determine the density of liquid resins.

-

Apparatus:

-

Pycnometer (a glass flask of a specific, accurately known volume).

-

Analytical balance (accurate to 0.1 mg).

-

Temperature-controlled water bath (25 ± 0.1 °C).

-

-

Procedure:

-

Clean and dry the pycnometer and weigh it empty (m₀).

-

Fill the pycnometer with the DPHA sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in the water bath to allow it to reach thermal equilibrium.

-

Adjust the volume of the sample to the calibration mark on the pycnometer.

-

Dry the outside of the pycnometer and weigh it (m₁).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the mass of the water-filled pycnometer (m₂).

-

-

Calculation: The density (ρ) of the DPHA sample in g/cm³ is calculated as follows: ρ_sample = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index (Abbé Refractometer Method)

This method measures the refractive index of a liquid sample.

-

Apparatus:

-

Abbé refractometer.

-

Constant temperature water circulator (25 ± 0.1 °C).

-

Dropper.

-

Lens paper and a suitable solvent (e.g., ethanol) for cleaning.

-

-

Procedure:

-

Turn on the refractometer and the water circulator to bring the prisms to the desired temperature.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with lens paper and a solvent.

-

Place a few drops of the DPHA sample onto the surface of the illuminating prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the light source and mirror to get optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a colored band is visible at the dividing line, adjust the compensator dial to eliminate the color and sharpen the line.

-

Align the sharp dividing line with the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Determination of Acid Value (Titration Method - based on ASTM D1208)

This method determines the free acidity in a sample.

-

Apparatus:

-

Burette (50 mL).

-

Erlenmeyer flask (250 mL).

-

Analytical balance.

-

-

Reagents:

-

Toluene-ethanol solvent mixture (2:1 by volume), neutralized.

-

Standard potassium hydroxide (B78521) (KOH) solution (0.1 N), accurately standardized.

-

Phenolphthalein (B1677637) indicator solution (1% in ethanol).

-

-

Procedure:

-

Weigh an appropriate amount of the DPHA sample (e.g., 20 g) into the Erlenmeyer flask.

-

Add 100 mL of the neutralized toluene-ethanol solvent mixture and swirl to dissolve the sample.

-

Add a few drops of the phenolphthalein indicator.

-

Titrate the solution with the standard 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

-

Calculation: The acid value in mg KOH/g is calculated as follows: Acid Value = (V * N * 56.1) / W where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the DPHA sample (g)

-

Mandatory Visualizations

Synthesis of this compound

The synthesis of DPHA is typically achieved through the esterification of dipentaerythritol with acrylic acid. The following diagram illustrates the general workflow of this process.

Caption: A flowchart illustrating the key stages in the synthesis of DPHA.

Experimental Workflow for Characterization of DPHA

The following diagram outlines the logical flow of experiments to characterize the chemical properties of a DPHA sample.

Caption: A diagram showing the experimental workflow for DPHA characterization.

Conclusion

This compound is a versatile monomer with a well-defined set of chemical properties that make it suitable for a wide range of applications, particularly in radiation-curable systems. Understanding these properties and the methods used to determine them is crucial for formulation development, quality control, and ensuring the desired performance of the final cured material. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with DPHA.

References

- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 3. researchgate.net [researchgate.net]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. scribd.com [scribd.com]

- 6. refractometer.pl [refractometer.pl]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Purification of Dipentaerythritol Hexaacrylate (DPHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for dipentaerythritol (B87275) hexaacrylate (DPHA), a versatile multifunctional acrylate (B77674) monomer. DPHA is a key component in various applications, including UV-curable resins, coatings, and inks, owing to its ability to form highly cross-linked polymers with excellent hardness, chemical resistance, and optical clarity. This document details the prevalent synthesis methodologies, purification protocols, and quantitative data to support laboratory and pilot-scale production.

Synthesis of Dipentaerythritol Hexaacrylate

The most common and industrially significant method for synthesizing DPHA is the direct esterification of dipentaerythritol with acrylic acid.[1] This reaction is typically catalyzed by a strong acid and carried out in the presence of a polymerization inhibitor and a solvent to facilitate the removal of water, a byproduct of the reaction.

Reaction Pathway: Esterification

The synthesis of DPHA involves the reaction of the six hydroxyl groups of dipentaerythritol with the carboxyl group of acrylic acid to form ester linkages.

Caption: Esterification of Dipentaerythritol with Acrylic Acid.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial processes and optimized laboratory conditions.[1][2]

Materials:

-

Dipentaerythritol

-

Acrylic acid

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

4-Methoxyphenol (MEHQ) or Hydroquinone (polymerization inhibitor)

-

Toluene or a mixture of Toluene and Cyclohexane (solvent)

-

Compressed air or nitrogen source

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus or equivalent water separator

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Gas inlet tube

Procedure:

-

Reactor Setup: Assemble the reaction apparatus consisting of a three-necked flask equipped with a mechanical stirrer, a Dean-Stark apparatus with a reflux condenser, and a gas inlet tube.

-

Charging Reactants: To the flask, add dipentaerythritol, acrylic acid, the polymerization inhibitor, the catalyst, and the solvent in the molar ratios and quantities specified in Table 1.

-

Inert Atmosphere: Begin bubbling a slow stream of compressed air or nitrogen through the reaction mixture to prevent polymerization.

-

Reaction: Heat the mixture to the desired reaction temperature (typically 85-120°C) with continuous stirring.[2] The solvent will begin to reflux, and water will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction for the specified duration (e.g., 4-10 hours), monitoring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[1][2]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Quantitative Data for Synthesis

The following table summarizes the optimized reaction conditions and expected yields for the synthesis of DPHA.

| Parameter | Value | Reference |

| Reactants | ||

| Dipentaerythritol | 1 mole | [2] |

| Acrylic Acid | 6.5 - 7.7 moles | [2] |

| Catalyst | ||

| p-Toluenesulfonic acid | 11 - 130 g per mole of Dipentaerythritol | [2] |

| Inhibitor | ||

| 4-Methoxyphenol | 3.0 - 14 g per mole of Dipentaerythritol | [2] |

| Solvent | ||

| Toluene/Cyclohexane | 165 - 1035 g per mole of Dipentaerythritol | [2] |

| Reaction Conditions | ||

| Temperature | 85 - 95 °C | [2] |

| Time | 9 - 10 hours | [2] |

| Yield | ||

| Crude Product Yield | ~98% | [2] |

Table 1: Optimized Reaction Conditions for DPHA Synthesis.

Purification of this compound

The crude DPHA obtained from the synthesis contains unreacted starting materials, catalyst, inhibitor, and colored impurities. A multi-step purification process is necessary to achieve high-purity DPHA suitable for advanced applications. A "clean production method" has been developed to minimize waste and improve product quality.[2]

Purification Workflow

The following diagram illustrates the key steps in the purification of crude DPHA.

Caption: Multi-step Purification Workflow for DPHA.

Experimental Protocol: Purification of Crude DPHA

This protocol is based on a patented clean production method.[2]

Materials:

-

Crude DPHA solution in solvent

-

Flake caustic soda (NaOH)

-

Water

-

Magnesium silicate (B1173343) adsorbent

-

Alkaline Ca-bentonite

-

Calcium oxide (CaO)

Equipment:

-

Reaction vessel with stirrer

-

Vacuum distillation apparatus

-

Pressure filtration system

Procedure:

-

Neutralization: To the crude DPHA solution, add a small amount of water and flake caustic soda (1-3% of the total mass of reactants) and stir to neutralize the acidic catalyst.

-

Adsorption of Salts: Add magnesium silicate adsorbent to the neutralized mixture to adsorb the salts formed during neutralization.

-

Dehydration and Solvent Removal: Remove the water and solvent under reduced pressure.

-

First Filtration: Filter the mixture under pressure to remove the magnesium silicate and the adsorbed salts.

-

Decolorization: To the filtered product, add alkaline Ca-bentonite and calcium oxide to decolorize the solution and remove any remaining traces of water and acid. Stir for approximately 30 minutes.

-

Second Filtration: Perform a final pressure filtration until the product is clear and transparent.

-

Product Analysis: Analyze the final product for ester content, acid value, color, moisture content, and viscosity to ensure it meets the required specifications.

Quantitative Data for Purification and Product Specifications

The following table provides details on the purification agents and the typical specifications of the final DPHA product.

| Parameter | Value | Reference |

| Purification Agents | ||

| Caustic Soda (for neutralization) | 1-3 wt% of total reactants | [2] |

| Magnesium Silicate (for salt adsorption) | - | [2] |

| Alkaline Ca-bentonite & Calcium Oxide (for decolorization) | 1-6 wt% of total reactants | [2] |

| Final Product Specifications | ||

| Ester Content | > 98% | [2] |

| Acid Value | < 0.2 mgKOH/g | [2] |

| Chromaticity (APHA) | < 50 | [2] |

| Moisture Content | < 0.1% | [2] |

| Viscosity @ 25°C | 7500 - 8200 cps | [2] |

Table 2: Purification Agents and Final Product Specifications.

Alternative Purification Method: Crystallization

For laboratory-scale purification, particularly for obtaining high-purity analytical standards, recrystallization can be an effective method. While specific solvents for DPHA recrystallization are not extensively detailed in the literature, the general principles of crystallization can be applied. The choice of solvent is critical; an ideal solvent would dissolve DPHA at an elevated temperature but have low solubility at room temperature or below. A solvent/anti-solvent system can also be employed.

Logical Relationship in Solvent Selection for Crystallization

The following diagram illustrates the decision-making process for selecting a suitable solvent system for crystallization.

Caption: Solvent Selection Logic for DPHA Crystallization.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult the cited literature for further details. The provided quantitative data and workflows offer a robust starting point for the efficient and high-purity production of DPHA.

References

Spectroscopic Analysis of Dipentaerythritol Hexaacrylate (DPEHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dipentaerythritol Hexaacrylate (DPEHA), a multifunctional acrylate (B77674) monomer crucial in various applications, including coatings, inks, and 3D printing.[1][2] This document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) data, presenting them in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of a typical workflow involving DPEHA.

Chemical Structure and Properties

This compound (CAS RN: 29570-58-9) is a hexafunctional monomer known for its high reactivity and ability to form densely cross-linked polymers.[1] This high degree of cross-linking imparts desirable properties such as exceptional hardness, scratch resistance, and chemical resistance to the final cured material.[1]

Molecular Formula: C₂₈H₃₄O₁₃[3]

Molecular Weight: 578.57 g/mol

Appearance: Typically a transparent liquid.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the quality control and characterization of DPEHA, ensuring its purity and proper chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DPEHA. Below are the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 6.4 | Doublet of doublets | Trans-alkene proton (-CH=CH₂) |

| ~ 6.1 | Doublet of doublets | Geminal-alkene proton (-CH=CH₂) |

| ~ 5.8 | Doublet of doublets | Cis-alkene proton (-CH=CH₂) |

| ~ 4.2 | Singlet | Methylene protons of the ester group (-O-CH₂-) |

| ~ 3.4 | Singlet | Methylene protons of the ether linkage (-CH₂-O-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 165 | Carbonyl carbon of the ester group (C=O) |

| ~ 131 | Alkene carbon (=CH₂) |

| ~ 128 | Alkene carbon (-CH=) |

| ~ 62 | Methylene carbon of the ester group (-O-CH₂-) |

| ~ 69 | Methylene carbon of the ether linkage (-CH₂-O-CH₂-) |

| ~ 45 | Quaternary carbon |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in DPEHA. The key absorption bands are summarized below.

Table 3: Experimental FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2853 | C-H | Stretching |

| 1730 | C=O | Stretching of the acrylate ester |

| 1635 | C=C | Stretching of the acrylate double bond |

| 1100 | C-O | Stretching of the ester and ether linkages |

| 810 | =C-H | Out-of-plane bending of the acrylate double bond |

These values are based on experimental data for a polymer system containing DPEHA.[5]

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR analysis of DPEHA.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of DPEHA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of liquid DPEHA directly onto the ATR crystal. For transmission FTIR, a thin film of the sample can be prepared between two KBr plates.

-

Instrumentation: Use a research-grade FTIR spectrometer equipped with an ATR accessory or a sample holder for transmission measurements.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans for both the background and the sample to improve the signal-to-noise ratio.

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal or KBr plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualizations

The following diagrams illustrate key processes related to the use and analysis of DPEHA.

Caption: Workflow for the synthesis and purification of this compound (DPEHA).

Caption: General workflow for the UV curing of a DPEHA-based formulation.

References

A Technical Guide to the Solubility of Dipentaerythritol Hexaacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Dipentaerythritol hexaacrylate (DPHA), a key monomer in various industrial applications, including UV/EB curable coatings, inks, and adhesives. Understanding the solubility of DPHA in organic solvents is critical for formulation development, reaction engineering, and final product performance.

Executive Summary

This compound (DPHA) is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymers. Its solubility is a fundamental physical property that dictates its compatibility with other components in a formulation and influences the viscosity and application properties of the final product. This document summarizes the known qualitative solubility of DPHA in a range of common organic solvents and provides a detailed experimental protocol for the quantitative determination of its solubility. Due to the proprietary nature of much of the specific quantitative data, this guide focuses on providing the methodology to empower researchers to determine these values in their own laboratory settings.

Solubility Profile of DPHA

DPHA is generally characterized as being insoluble in water but soluble in a variety of organic solvents. The following table summarizes the available qualitative solubility information. It is important to note that quantitative solubility data (e.g., in g/100 mL) for DPHA is not widely published in scientific literature or technical data sheets. The information presented here is based on general statements from chemical suppliers and safety data sheets.

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1][2] |

| Methanol (B129727) | The addition of methanol to non-polar solvents can increase solubility of the precursor, dipentaerythritol. | |

| Ketones | Methyl Ethyl Ketone (MEK) | Expected to be soluble |

| Acetone | Expected to be soluble | |

| Esters | Ethyl Acetate | Expected to be soluble |

| Aromatic Hydrocarbons | Toluene | Soluble[1][2] |

| Benzene | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Ethers | Diethyl Ether | Expected to be soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble |

| Cyclohexane | Soluble | |

| Nitriles | Acetonitrile | Soluble |

| Amides | Dimethylformamide (DMF) | Expected to be soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be soluble |

| Aqueous | Water | Insoluble[1][2] |

Note: "Expected to be soluble" indicates that while not explicitly stated in the reviewed literature for DPHA, solvents of this class are generally good solvents for multifunctional acrylates. Researchers should verify solubility for their specific application.

Experimental Protocol for Determining DPHA Solubility

The following protocol is a comprehensive method for the quantitative determination of DPHA solubility in an organic solvent at a given temperature. This method is adapted from the OECD 105 Test Guideline (Flask Method) and general practices for determining the solubility of viscous monomers.

3.1 Materials and Equipment

-

This compound (DPHA) of known purity

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating plate

-

Thermostatically controlled water bath or incubator

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the solvent and DPHA volatility.

-

Rotary evaporator (optional, for solvent removal)

-

Vacuum oven

3.2 Experimental Workflow

Caption: Workflow for determining DPHA solubility.

3.3 Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of DPHA that is estimated to be in excess of its solubility limit into a glass flask.

-

Pipette a known volume of the selected organic solvent into the flask.

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a temperature-controlled shaker or on a stirrer in a water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time required for the concentration of the solution to become constant.

-

After the agitation period, turn off the shaker/stirrer and allow the flask to remain undisturbed at the constant temperature for at least 24 hours to allow any undissolved DPHA to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the settled excess DPHA.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered solution.

-

If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of DPHA in the chosen solvent of known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the filtered and, if necessary, diluted sample solution using the same method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of DPHA in the analyzed sample.

-

If the sample was diluted, calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL or weight percent (wt%).

Calculation for g/100 mL: Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

Calculation for wt%: wt% = (mass of DPHA / total mass of solution) x 100

-

3.4 Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both DPHA and the chosen solvent before commencing any work.

Factors Influencing DPHA Solubility

The solubility of DPHA can be influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. DPHA, with its multiple ester groups, has a degree of polarity and will be more soluble in solvents with similar polarity.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for each DPHA-solvent system.

-

Purity of DPHA: Impurities in the DPHA monomer can affect its solubility characteristics.

-

Presence of Other Solutes: The presence of other components in a formulation can enhance or reduce the solubility of DPHA due to co-solvency or anti-solvent effects.

Logical Relationships in Formulation

The solubility of DPHA is a critical parameter in the formulation of products like UV-curable coatings. The following diagram illustrates the logical dependencies.

Caption: DPHA solubility's impact on formulation.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. These insights are essential for researchers and professionals in the development of advanced materials and formulations.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Dipentaerythritol Hexaacrylate (DPHA)

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dipentaerythritol Hexaacrylate (DPHA), a hexafunctional acrylate (B77674) monomer widely utilized as a high-performance crosslinking agent. DPHA is integral to the formulation of advanced materials, particularly in UV-curable coatings and inks, where it imparts exceptional hardness, wear resistance, and chemical durability.[1][2] An understanding of its thermal properties is crucial for determining processing parameters, predicting material lifetime, and ensuring safe handling and disposal.

Thermal Stability of DPHA

This compound is chemically stable under standard storage and handling conditions.[3] However, it is susceptible to polymerization when exposed to heat, light, or polymerization initiators like peroxides. The thermal degradation of polymers containing DPHA has been observed to occur at elevated temperatures.

Thermogravimetric analysis (TGA) of a macroporous scaffold composed of poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate) and alpha hydroxyapatite (B223615) (HA) revealed that the polymer component degrades approximately between 300–460 °C.[4] The inclusion of HA as a filler was found to enhance the thermal stability of the polymer, as evidenced by a decrease in the percentage of decomposition with increasing HA content.[4]

| HA Weight Percentage (%) | Polymer Decomposition (%) |

| 0 | 94.21 |

| 5 | 90.31 |

| 10 | 84.22 |

| 15 | 77.15 |

Table 1: Thermal decomposition of poly(TT/DPEHA/HA)HIPEs at varying hydroxyapatite concentrations.[4]

Another source indicates that DPHA has a glass transition temperature (Tg) of 90 °C.[5]

Experimental Protocols

A detailed experimental protocol for the thermogravimetric analysis of DPHA-containing polymers is provided below, based on methodologies cited in the literature.

-

Objective: To determine the thermal stability and decomposition temperature of the material.

-

Instrumentation: A NETZSCH STA 449 F3 Jupiter instrument or a similar thermal analyzer can be used.[4]

-

Sample Preparation: Samples are prepared as required by the specific study. For instance, in the analysis of poly(TT/DPEHA/HA)HIPEs, the cured polymer scaffold was used.[4]

-

Analysis Conditions:

-

Temperature Range: The analysis is typically conducted over a temperature range sufficient to cover the degradation of the material, for example, from room temperature up to 600 °C or higher.

-

Heating Rate: A controlled heating rate is applied, often in the range of 10-20 °C/min.

-

Atmosphere: The experiment is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) if those conditions are of interest.

-

-

Data Collection: The instrument measures the change in mass of the sample as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and the derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Degradation Profile of DPHA

The degradation of DPHA can proceed through several pathways, influenced by environmental factors.

-

Thermal Decomposition: At elevated temperatures, DPHA and polymers derived from it will undergo thermal decomposition.[1] This process can lead to the formation of hazardous products, including carbon monoxide, carbon dioxide, dense smoke, acrylate monomers, aldehydes, and other organic acids.[1][3]

-

Hydrolytic Degradation: The ester linkages present in the DPHA molecule are susceptible to hydrolysis, which is the chemical breakdown of the polymer chains through reaction with water.[1]

-

Biodegradation: The breakdown of DPHA-based materials by microorganisms such as bacteria and fungi is another potential degradation pathway.[1]

References

- 1. This compound (DPHA) [benchchem.com]

- 2. This compound (DPHA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. mdpi.com [mdpi.com]

- 5. en.xinsuvn.com [en.xinsuvn.com]

Navigating the Laboratory Landscape with DPHA: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling Dipentaerythritol Hexaacrylate (DPHA) in a laboratory setting. DPHA, a hexafunctional acrylate (B77674) monomer, is increasingly utilized in various research and development applications, particularly in the formulation of UV and electron beam (EB) curable coatings, inks, and adhesives due to its ability to impart high hardness, scratch resistance, and rapid curing properties.[1][2] This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle DPHA safely, minimizing exposure risks and ensuring a secure laboratory environment.

Chemical and Physical Properties

Understanding the fundamental properties of DPHA is the first step toward safe handling. A summary of its key characteristics is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | DPHA Monomer; 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | [1] |

| CAS Number | 29570-58-9 | [1] |

| Molecular Formula | C₂₈H₃₄O₁₃ | [3] |

| Appearance | Colorless to pale yellow transparent liquid | [1][4] |

| Viscosity | Relatively high compared to lower functionality acrylates | [4] |

| Solubility | Limited water solubility; soluble in polar organic solvents (e.g., alcohols, ketones, esters) | [4] |

| Flash Point | 113 °C (closed cup) | [2] |

Health Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DPHA is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize the risks associated with DPHA.

Engineering Controls

-

Ventilation: Work with DPHA should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[6]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling DPHA.[8] The following PPE should be worn:

| PPE Type | Specification | Reference(s) |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently. | [9][10] |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. In cases of potential significant splashing, chemical-resistant coveralls may be necessary. | [10] |

| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used. | [5] |

Storage Requirements

-

Containers: Store DPHA in tightly sealed, light-resistant containers.[11]

-

Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[11] Uncontrolled polymerization can occur at elevated temperatures.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[5]

-

Inhibitors: DPHA is typically supplied with a polymerization inhibitor. It is crucial to store the material under conditions that maintain the effectiveness of the inhibitor, such as in the presence of oxygen (air) in the container's headspace.[11]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. | [2][11] |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]

-

Specific Hazards: Hazardous combustion products may include carbon oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[12][13]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[14]

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.[13]

Waste Disposal

Dispose of DPHA and any contaminated materials in accordance with all applicable federal, state, and local regulations.[9] Do not dispose of it in drains or the environment.

Experimental Protocols and Workflows

While specific experimental protocols will vary depending on the research application, a general workflow for a UV-curing experiment involving DPHA is outlined below.

Representative Experimental Workflow for UV Curing of a DPHA Formulation

References

- 1. researchgate.net [researchgate.net]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. mdpi.com [mdpi.com]

- 4. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. allnex.com [allnex.com]

- 7. researchgate.net [researchgate.net]

- 8. 24d.info [24d.info]

- 9. How Does A Photoinitiator Work [qinmuchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Dipentaerythritol Hexaacrylate (DPHA): Commercial Suppliers, Purity Grades, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dipentaerythritol hexaacrylate (DPHA), a highly functional monomer crucial for creating crosslinked polymer networks. This document details commercially available suppliers, their respective purity grades, and key technical specifications to aid in the selection of appropriate materials for research and development, with a particular focus on biomedical applications such as drug delivery and tissue engineering.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, offering various purity grades suitable for different applications, from industrial coatings to specialized biomedical research. The purity and associated specifications, such as viscosity, inhibitor content, and acid value, are critical parameters that can influence the kinetics of polymerization and the final properties of the resulting polymer network.

Below is a summary of prominent commercial suppliers and the typical purity grades and specifications offered for DPHA.

| Supplier | Grade/Product Name | Purity (%) | Viscosity (cps @ 25°C) | Inhibitor (ppm) | Color (APHA) | Acid Value (mg KOH/g) |

| Sigma-Aldrich | This compound | 95 | Not Specified | Not Specified | Not Specified | Not Specified |

| Dipentaerythritol penta-/hexa-acrylate | Not Specified | Not Specified | ≤650 (MEHQ) | Not Specified | Not Specified | |

| TCI Chemicals | This compound (stabilized with MEHQ) | >97.0 | Not Specified | Not Specified | Colorless to Light yellow to Light orange clear liquid | Not Specified |

| Sincere Chemical | This compound | ≥99.0 | Not Specified | Not Specified | Colorless viscous liquid | Not Specified |

| ChemicalBook User Upload | AgiSyn 2830 (DPE6A) | ≥99 | 3000-7000 | ≤500 | ≤150 | ≤1.0 |

| Industrial Grade | Not Specified | 4000-7000 | Not Specified | Not Specified | Not Specified | |

| Alfa Chemistry | This compound (stabilized with MEHQ) | >97.0 | Not Specified | Not Specified | Colorless to Light Yellow to Light Orange Clear Liquid | Not Specified |

| Dipentaerythritol pentaacrylate (mixture of tetra-,penta-,hexaacrylate) | Technical | Not Specified | Not Specified | Liquid | Not Specified | |

| Clearsynth | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specifications can vary by batch and supplier. It is highly recommended to consult the supplier's specific technical data sheet (TDS) and certificate of analysis (CoA) for the most accurate and up-to-date information.[1][2]

Experimental Protocols for Biomedical Applications

DPHA's ability to form highly crosslinked hydrogels through photopolymerization makes it a valuable tool in drug delivery and tissue engineering research.[1] The following protocols are generalized methodologies based on common practices in the field for creating and characterizing DPHA-based hydrogels.

Protocol for Hydrogel Synthesis via Photopolymerization

This protocol outlines the steps for fabricating a DPHA-based hydrogel for potential use as a drug delivery vehicle or tissue engineering scaffold.

Materials:

-

This compound (DPHA)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrophobic drug (for encapsulation studies)

-

Solvent for the drug (e.g., DMSO, ethanol)

-

UV light source (365 nm)

-

Molds (e.g., PDMS molds of desired dimensions)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

In a clean, amber vial, dissolve the photoinitiator in the DPHA monomer. A typical concentration for the photoinitiator is 0.5-2% (w/w) relative to the monomer.

-

If encapsulating a hydrophobic drug, dissolve the drug in a minimal amount of a suitable solvent first. Then, add this solution to the DPHA/photoinitiator mixture.

-

Vortex or sonicate the mixture until a homogenous solution is achieved.

-

-

Casting and Curing:

-

Pipette the pre-polymer solution into the molds.

-

Expose the molds to UV light (e.g., 365 nm) for a specified duration. The curing time will depend on the UV intensity, the concentration of the photoinitiator, and the thickness of the hydrogel. This can range from a few seconds to several minutes.[1]

-

The liquid pre-polymer solution will transform into a solid, crosslinked hydrogel network.[1]

-

-

Post-Curing Processing:

-

Carefully remove the cured hydrogels from the molds.

-

Wash the hydrogels extensively with a suitable solvent (e.g., ethanol (B145695) followed by PBS) to remove any unreacted monomer and photoinitiator.

-

For drug delivery studies, the washing steps should be analyzed to quantify any drug that leached out during this process.

-

Store the hydrogels in PBS at an appropriate temperature (e.g., 4°C) until further characterization.

-

Protocol for Characterization of DPHA Hydrogels

a) Swelling Behavior:

-

Lyophilize the washed hydrogels to obtain their dry weight (W_d).

-

Immerse the dry hydrogels in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

b) In Vitro Drug Release:

-

Place the drug-loaded hydrogels in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

-

At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative drug release as a percentage of the initial drug loading.

c) Biocompatibility Assessment (In Vitro Cytotoxicity):

This protocol is a general guideline for assessing the cytotoxicity of the DPHA hydrogel using an indirect extract method based on ISO 10993-5 standards.

-

Material Extraction:

-

Sterilize the DPHA hydrogels (e.g., using ethylene (B1197577) oxide or gamma irradiation).

-

Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM) at a ratio of surface area to medium volume (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.

-

-

Cell Culture and Exposure:

-

Culture a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) to near-confluency.

-

Replace the standard culture medium with the material extract.

-

Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

-

-

Assessment of Cell Viability:

-

After a 24-hour incubation period, assess cell viability using a quantitative assay such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

-

Cell morphology can also be observed using light microscopy.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

References

CAS number and molecular structure of Dipentaerythritol hexaacrylate.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dipentaerythritol (B87275) hexaacrylate (DPHA), a multifunctional acrylate (B77674) monomer. It details its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and development.

Chemical Identity and Molecular Structure

Dipentaerythritol hexaacrylate, commonly known as DPHA, is a high-functionality monomer recognized for its role as a premium crosslinking agent.[1] Its structure features six acrylate functional groups, which allows for the formation of densely crosslinked polymer networks upon polymerization.[1][2][3] This high crosslink density imparts exceptional hardness, chemical resistance, and thermal stability to the resulting materials.[1][2]

-

IUPAC Name: [3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate[2][8]

-

Synonyms: DPHA, 2-[[3-(Acryloyloxy)-2,2-bis[(acryloyloxy)methyl]propoxy]methyl]-2-[(acryloyloxy)methyl]-1,3-propanediyl Diacrylate[4]

Physicochemical and Quantitative Data

DPHA is typically a colorless to pale yellow viscous liquid.[3][9] It is insoluble in water but soluble in some organic solvents like ethanol (B145695) and toluene (B28343).[9] A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 578.56 g/mol | [][9][10] |

| Density | ~1.184 g/cm³ (Predicted) | [3][9] |

| Boiling Point | 640.7 ± 55.0 °C at 760 mmHg (Predicted) | [3][9] |

| Flash Point | 266.2 °C | [3] |

| Polar Surface Area | 167.03 Ų | [3] |

| Refractive Index | 1.494 | [3] |

Synthesis and Experimental Protocol

The primary method for synthesizing this compound is through the esterification of dipentaerythritol with acrylic acid.[9][11] This reaction is typically conducted in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.

Experimental Protocol: Esterification of Dipentaerythritol

A common laboratory-scale synthesis involves the following key steps:

-

Reactant Charging: Dipentaerythritol and a molar excess of acrylic acid are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap.

-

Solvent and Catalyst Addition: A solvent such as toluene is added to facilitate azeotropic removal of water, a byproduct of the esterification. An acid catalyst, like p-toluenesulfonic acid, is introduced.[9]

-

Inhibitor Addition: A polymerization inhibitor is added to prevent the acrylic acid and the product from polymerizing at elevated temperatures.

-

Reaction: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with the solvent. The reaction progress is monitored until the theoretical amount of water is collected.

-

Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized, and the solution is washed to remove unreacted acid and other impurities. The solvent is then removed under reduced pressure to yield the final DPHA product.

One study identified optimal reaction conditions as using p-toluenesulfonic acid as a catalyst, toluene as the solvent, with a molar ratio of acid to alcohol of 7.2:1, reacting for 4 hours, which resulted in a yield of 71.4%.[9]

Caption: General workflow for the synthesis of DPHA via esterification.

Applications in Research and Development

DPHA's unique properties make it a valuable component in various advanced applications. Its high reactivity and ability to form dense, stable networks are particularly advantageous.[1][3]

-

UV/EB Curable Coatings and Inks: DPHA is a key monomer in radiation-curable formulations. It provides exceptional surface hardness, scratch resistance, and chemical durability to coatings for wood, plastics, and metals.[1][2][12]

-

Adhesives: It is used as a crosslinking agent to enhance the mechanical properties and bonding strength of structural and pressure-sensitive adhesives.[2][11]

-

3D Printing and Additive Manufacturing: In photopolymer resins for 3D printing, DPHA's high functionality and rapid curing contribute to the creation of mechanically strong and dimensionally stable parts.[1]

-

Biomedical Applications: Research has shown DPHA's utility in creating biocompatible polymer scaffolds for tissue engineering. These scaffolds have been demonstrated to support cell adhesion and proliferation, indicating potential for applications like bone tissue regeneration.[1]

-

Drug Development: In the context of drug development, DPHA serves as a fully characterized reference standard for analytical method development and validation, particularly for API Acrylic Acid and its derivatives.[6] It is also used in the preparation of UV-curable emulsions for potential drug delivery systems.[8]

References

- 1. This compound (DPHA) [benchchem.com]

- 2. Buy this compound | 29570-58-9 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 29570-58-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 29570-58-9 [sigmaaldrich.com]

- 6. This compound - CAS - 29570-58-9 | Axios Research [axios-research.com]

- 8. veeprho.com [veeprho.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 29570-58-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

The Core Mechanism of Free Radical Polymerization of Dipentaerythritol Hexaacrylate (DPHA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol hexaacrylate (DPHA) is a hexafunctional monomer renowned for its ability to form highly cross-linked polymer networks upon polymerization. This property imparts exceptional hardness, scratch resistance, and chemical stability to the resulting materials, making it a valuable component in a wide array of applications, including industrial coatings, inks, adhesives, and, increasingly, in the biomedical field for the fabrication of polymer scaffolds. The most prevalent method for polymerizing DPHA is through free radical photopolymerization, a rapid and efficient process initiated by ultraviolet (UV) light. This technical guide provides a comprehensive overview of the core mechanism of free radical polymerization of DPHA, with a focus on the kinetic aspects, experimental protocols for its characterization, and the underlying reaction pathways.

The Three Stages of Free Radical Polymerization

The free radical polymerization of DPHA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be divided into three fundamental stages: initiation, propagation, and termination.

Initiation

The initiation phase involves the generation of free radicals, which are highly reactive chemical species with an unpaired electron. In the context of DPHA photopolymerization, this is typically achieved through the use of a photoinitiator. Photoinitiators are molecules that, upon absorption of UV light, undergo a photochemical reaction to produce free radicals.

There are two primary types of photoinitiators:

-

Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing UV light to form two free radicals.

-

Type II (Hydrogen Abstraction): These systems require a co-initiator, typically a hydrogen donor, from which the photo-excited initiator abstracts a hydrogen atom to form a radical.

The generated free radical (R•) then attacks the carbon-carbon double bond of a DPHA monomer molecule, initiating the polymer chain.

Propagation

During the propagation stage, the newly formed monomer radical adds to another DPHA monomer in a sequential manner. This process is repeated, leading to the rapid growth of the polymer chain. Due to the hexa-functionality of DPHA, each monomer unit can be incorporated into multiple growing chains, leading to the formation of a densely cross-linked three-dimensional network. This cross-linking is responsible for the desirable physical and chemical properties of the cured DPHA polymer.

Termination

The growth of the polymer chains is eventually terminated through several possible mechanisms:

-

Combination (or Coupling): Two growing polymer chain radicals react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.

The termination process is highly dependent on the mobility of the growing polymer chains. As the polymerization of DPHA proceeds, the viscosity of the system increases dramatically, and the polymer network becomes more rigid. This increased viscosity hinders the diffusion of the large polymer radicals, making termination reactions less frequent. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can lead to a significant increase in the rate of polymerization and the final molecular weight of the polymer.

Visualizing the Polymerization Pathway

The following diagram illustrates the fundamental steps in the free radical polymerization of DPHA.

An In-Depth Technical Guide to the Photopolymerization Kinetics of Dipentaerythritol Hexaacrylate (DPHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photopolymerization kinetics of Dipentaerythritol hexaacrylate (DPHA), a key monomer in the formulation of biocompatible and drug delivery systems. This document details the underlying reaction mechanisms, experimental methodologies for kinetic analysis, and the influence of key process parameters on the polymerization behavior.

Introduction to DPHA Photopolymerization

This compound (DPHA) is a highly functional monomer known for its ability to form densely cross-linked polymer networks upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. This rapid, spatially and temporally controllable polymerization process, known as photopolymerization, is advantageous for a variety of applications, including the fabrication of medical devices, dental materials, and controlled-release drug delivery matrices.

The kinetics of DPHA photopolymerization are complex, characterized by autoacceleration and autodeceleration phenomena, and are highly dependent on formulation and processing variables. A thorough understanding of these kinetics is critical for optimizing material properties, ensuring complete conversion, and controlling the final network structure.

The Mechanism of Free-Radical Photopolymerization

The photopolymerization of DPHA, like other acrylate (B77674) monomers, proceeds via a free-radical chain-growth mechanism. This process can be broken down into three primary stages: initiation, propagation, and termination.

-

Initiation: This stage begins with the absorption of photons by a photoinitiator molecule, which then undergoes cleavage to generate highly reactive free radicals. These primary radicals subsequently react with a DPHA monomer to initiate the polymerization chain.

-

Propagation: The newly formed monomer radical rapidly adds to other DPHA molecules, propagating the polymer chain and leading to the formation of a cross-linked network.

-

Termination: The growth of the polymer chains is eventually terminated through various mechanisms, including bimolecular recombination or disproportionation of radical species.

Figure 1: Free-Radical Photopolymerization Mechanism.

Quantitative Analysis of Photopolymerization Kinetics

The kinetic behavior of DPHA photopolymerization is influenced by several factors, including the concentration of the photoinitiator, the intensity of the light source, and the reaction temperature. The following tables summarize representative quantitative data for multifunctional acrylates, which provide insights into the expected kinetic trends for DPHA.

Table 1: Influence of Light Intensity on Polymerization Rate and Conversion of Multifunctional Acrylates. [1][2]

| Light Intensity (mW/cm²) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |

| 5 | 0.08 | 68 |

| 10 | 0.15 | 72 |

| 20 | 0.28 | 75 |

| 40 | 0.55 | 78 |

Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.

Table 2: Effect of Photoinitiator Concentration on Photopolymerization Kinetics of Multifunctional Acrylates.

| Photoinitiator Conc. (wt%) | Maximum Polymerization Rate (s⁻¹) | Time to Reach Max. Rate (s) | Final Conversion (%) |

| 0.5 | 0.12 | 8 | 65 |

| 1.0 | 0.25 | 5 | 73 |

| 2.0 | 0.48 | 3 | 79 |

Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.

Table 3: Temperature Dependence of Photopolymerization Kinetics for Multifunctional Acrylates. [3]

| Temperature (°C) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |

| 25 | 0.20 | 70 |

| 40 | 0.35 | 78 |

| 60 | 0.60 | 85 |

Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.

Experimental Protocols for Kinetic Analysis

Accurate characterization of DPHA photopolymerization kinetics relies on precise experimental techniques. The following sections detail the methodologies for the most common analytical methods.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the disappearance of the acrylate double bond (C=C) in real-time, providing a direct measure of monomer conversion.

Experimental Protocol:

-

Sample Preparation: A thin film of the DPHA formulation (containing a known concentration of photoinitiator) is prepared between two transparent salt plates (e.g., KBr or NaCl).

-

Instrument Setup: The sample is placed in the FTIR spectrometer, and the instrument is configured for rapid, continuous scanning.

-

Initiation: The sample is irradiated with a UV/Vis light source of a specific intensity and wavelength.

-

Data Acquisition: FTIR spectra are collected at regular intervals throughout the polymerization process.

-

Data Analysis: The decrease in the area of the acrylate C=C peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) is monitored and correlated to the degree of conversion over time.[4]

Figure 2: Experimental Workflow for RT-FTIR Analysis.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing information about the rate of polymerization and the total heat of reaction, which can be related to the overall conversion.[2][4]

Experimental Protocol:

-

Sample Preparation: A small amount of the DPHA formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the Photo-DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

-

Isothermal Equilibration: The sample is brought to the desired isothermal reaction temperature.

-

Initiation: The sample is exposed to a UV/Vis light source of a defined intensity and wavelength.

-

Data Acquisition: The heat flow is recorded as a function of time.

-

Data Analysis: The polymerization rate is calculated from the heat flow, and the total conversion is determined by integrating the area under the exotherm peak.[2][4]

Figure 3: Experimental Workflow for Photo-DSC Analysis.

Photo-Rheology

Photo-rheology is used to monitor the changes in the viscoelastic properties of the DPHA formulation as it transitions from a liquid to a solid during polymerization. This technique is particularly useful for determining the gel point, which is the point at which a continuous polymer network is formed.

Experimental Protocol:

-

Sample Preparation: The liquid DPHA formulation is placed between the parallel plates of a rheometer. The top plate is typically made of a UV-transparent material like quartz.

-

Instrument Setup: The rheometer is configured to apply a small oscillatory shear to the sample at a constant frequency and strain.

-

Initiation: The sample is irradiated with a UV/Vis light source through the transparent top plate.

-

Data Acquisition: The storage modulus (G') and loss modulus (G'') are monitored as a function of time.

-

Data Analysis: The gel point is identified as the time at which G' and G'' crossover. The evolution of the moduli provides information about the network formation and final mechanical properties.

Figure 4: Experimental Workflow for Photo-Rheology.

Logical Relationships in Kinetic Analysis

The selection of an appropriate analytical technique and the interpretation of the resulting data depend on the specific research question. The following diagram illustrates the logical relationships between experimental variables, measured parameters, and the derived kinetic information.

Figure 5: Interplay of Variables in Kinetic Studies.

Conclusion

The photopolymerization of DPHA is a versatile and efficient method for creating highly cross-linked polymer networks for advanced applications. A comprehensive understanding of the reaction kinetics is essential for controlling the final material properties. This technical guide has provided an in-depth overview of the photopolymerization mechanism, summarized key quantitative kinetic data from related systems, detailed the primary experimental techniques for kinetic analysis, and illustrated the logical relationships involved in these studies. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively characterize and optimize the photopolymerization of DPHA for their specific needs.

References

Unlocking the Potential of Multifunctional Acrylates: A Technical Guide to DPHA in Research Applications

For Immediate Release